N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-(4-methoxyphenyl)acetamide
N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-(4-methoxyphenyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1004915
InChI:
InChI=1S/C19H20N2O2S/c1-23-16-10-8-14(9-11-16)13-18(22)20-19(24)21-12-4-6-15-5-2-3-7-17(15)21/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,20,22,24)
SMILES:
COC1=CC=C(C=C1)CC(=O)NC(=S)N2CCCC3=CC=CC=C32
Molecular Formula:
C19H20N2O2S
Molecular Weight:
340.4 g/mol
N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-(4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC1004915
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O2S |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | N-(3,4-dihydro-2H-quinoline-1-carbothioyl)-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H20N2O2S/c1-23-16-10-8-14(9-11-16)13-18(22)20-19(24)21-12-4-6-15-5-2-3-7-17(15)21/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,20,22,24) |
| Standard InChI Key | FSYROMJZDSHBAA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC(=S)N2CCCC3=CC=CC=C32 |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)NC(=S)N2CCCC3=CC=CC=C32 |
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